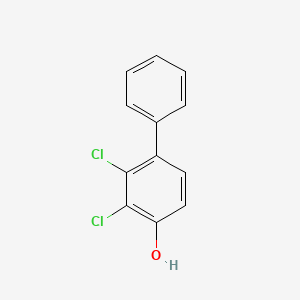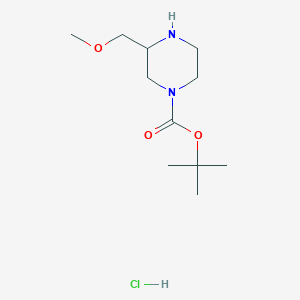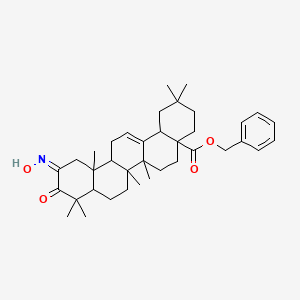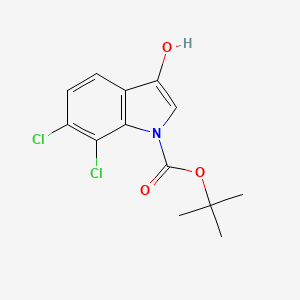
2,3-Dichlorobiphenyl-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorobiphenyl-4-ol is a polychlorinated biphenyl (PCB) derivative. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds have been used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health impacts have raised significant concerns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chlorobiphenyls, including 2,3-Dichlorobiphenyl-4-ol, can be achieved through various methods. One common approach involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that react to form chlorobiphenyls . Another method includes the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Industrial Production Methods: Industrial production of polychlorinated biphenyls typically involves the chlorination of biphenyl in the presence of a catalyst. This process can be controlled to produce specific congeners by adjusting the reaction conditions, such as temperature and chlorine concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichlorobiphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated biphenyls, while reduction can yield less chlorinated biphenyls .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the behavior of polychlorinated biphenyls in chemical reactions.
Mécanisme D'action
The mechanism by which 2,3-Dichlorobiphenyl-4-ol exerts its effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,3-Dichlorobiphenyl-4-ol can be compared with other polychlorinated biphenyls and their hydroxylated derivatives:
Propriétés
Numéro CAS |
78509-26-9 |
|---|---|
Formule moléculaire |
C12H8Cl2O |
Poids moléculaire |
239.09 g/mol |
Nom IUPAC |
2,3-dichloro-4-phenylphenol |
InChI |
InChI=1S/C12H8Cl2O/c13-11-9(6-7-10(15)12(11)14)8-4-2-1-3-5-8/h1-7,15H |
Clé InChI |
JCZRADIWFINIBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)


![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)
![1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12281792.png)


![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)
